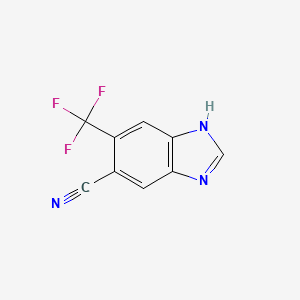
5-Cyano-6-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-6-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings The compound also features a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the benzimidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group (-NH2). Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used to replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the trifluoromethyl group.
科学研究应用
Chemistry: 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
作用机制
The mechanism of action of 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The cyano and trifluoromethyl groups can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole core can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
5-Cyano-6-methyl-1H-benzimidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Cyano-6-phenyl-1H-benzimidazole: Similar structure but with a phenyl group instead of a trifluoromethyl group.
5-Cyano-6-chloro-1H-benzimidazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness: 5-Cyano-6-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
属性
分子式 |
C9H4F3N3 |
|---|---|
分子量 |
211.14 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-2-8-7(14-4-15-8)1-5(6)3-13/h1-2,4H,(H,14,15) |
InChI 键 |
DDRMCLNZZPAUKO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC2=C1N=CN2)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)

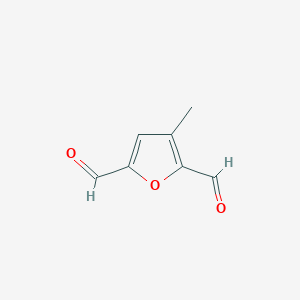
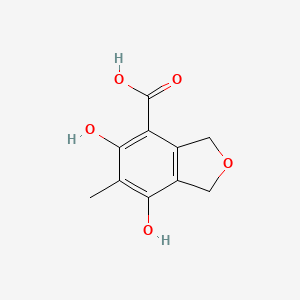
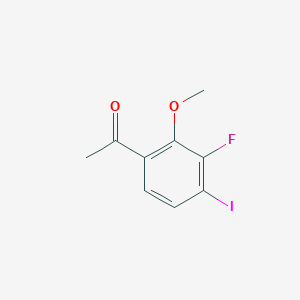
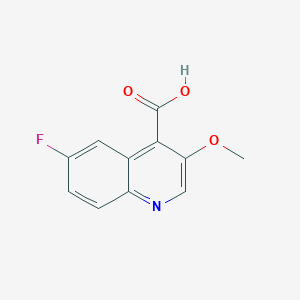
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
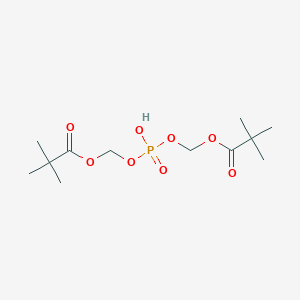
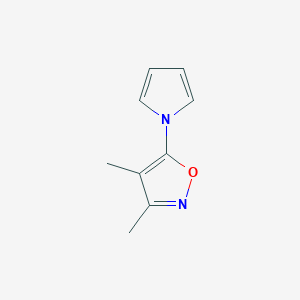
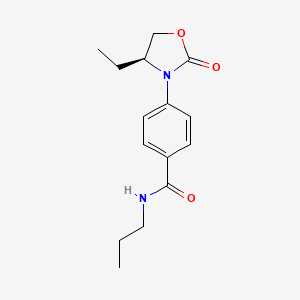
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
